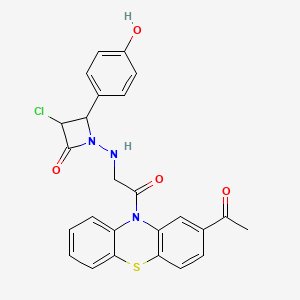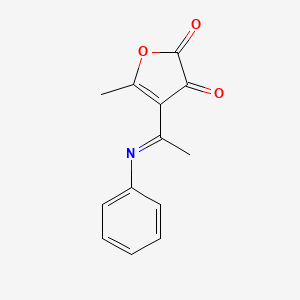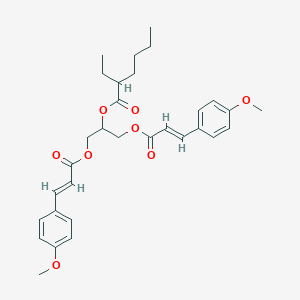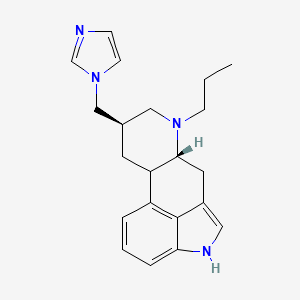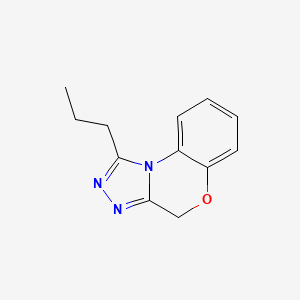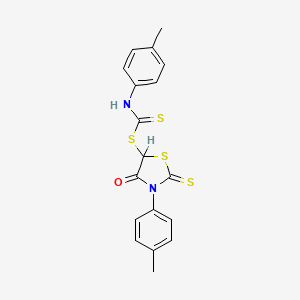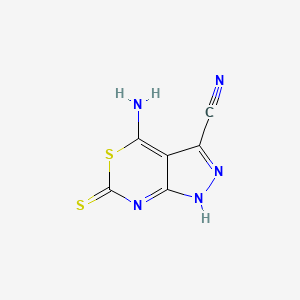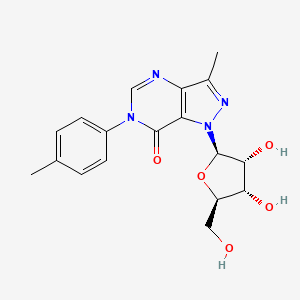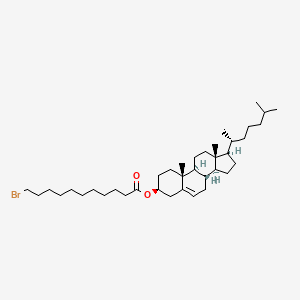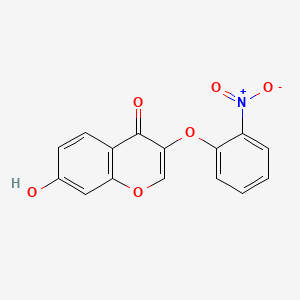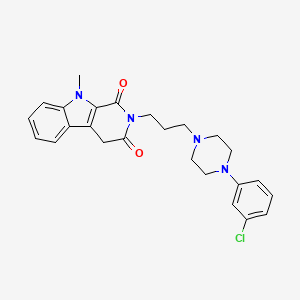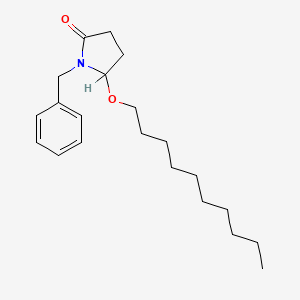
(+-)-5-(Decyloxy)-1-(phenylmethyl)-2-pyrrolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(±)-5-(Decyloxy)-1-(phenylmethyl)-2-pyrrolidinone is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrrolidinone ring substituted with a decyloxy group and a phenylmethyl group, which contribute to its distinctive properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (±)-5-(Decyloxy)-1-(phenylmethyl)-2-pyrrolidinone typically involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Decyloxy Group: The decyloxy group is introduced via an etherification reaction, where a decyl alcohol reacts with a suitable leaving group on the pyrrolidinone ring.
Attachment of the Phenylmethyl Group: The phenylmethyl group is attached through a substitution reaction, often involving a benzyl halide and a nucleophilic site on the pyrrolidinone ring.
Industrial Production Methods
Industrial production of (±)-5-(Decyloxy)-1-(phenylmethyl)-2-pyrrolidinone may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring, potentially converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Hydroxyl-substituted pyrrolidinone.
Substitution: Various substituted pyrrolidinone derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of pain and inflammation.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (±)-5-(Decyloxy)-1-(phenylmethyl)-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(±)-5-(Octyloxy)-1-(phenylmethyl)-2-pyrrolidinone: Similar structure with an octyloxy group instead of a decyloxy group.
(±)-5-(Hexyloxy)-1-(phenylmethyl)-2-pyrrolidinone: Features a hexyloxy group in place of the decyloxy group.
Uniqueness
(±)-5-(Decyloxy)-1-(phenylmethyl)-2-pyrrolidinone is unique due to its longer decyloxy chain, which can influence its solubility, reactivity, and biological activity compared to its shorter-chain analogs.
This detailed article provides a comprehensive overview of (±)-5-(Decyloxy)-1-(phenylmethyl)-2-pyrrolidinone, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
136410-45-2 |
|---|---|
Molekularformel |
C21H33NO2 |
Molekulargewicht |
331.5 g/mol |
IUPAC-Name |
1-benzyl-5-decoxypyrrolidin-2-one |
InChI |
InChI=1S/C21H33NO2/c1-2-3-4-5-6-7-8-12-17-24-21-16-15-20(23)22(21)18-19-13-10-9-11-14-19/h9-11,13-14,21H,2-8,12,15-18H2,1H3 |
InChI-Schlüssel |
JIQJMRLZSOCRHE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCOC1CCC(=O)N1CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


